![molecular formula C23H18BrNO4 B6260465 (2R)-2-(3-溴苯基)-2-({[(9H-芴-9-基)甲氧基]羰基}氨基)乙酸 CAS No. 1260605-67-1](/img/no-structure.png)

(2R)-2-(3-溴苯基)-2-({[(9H-芴-9-基)甲氧基]羰基}氨基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

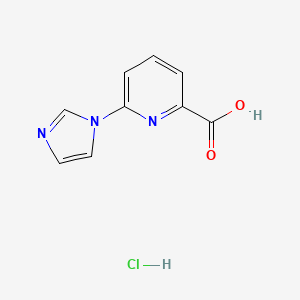

(2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a useful research compound. Its molecular formula is C23H18BrNO4 and its molecular weight is 452.3. The purity is usually 95.

BenchChem offers high-quality (2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

分子结构和性质

对类似化合物(例如 2-氨基-2-(2-氟苯基)乙酸)的研究揭示了平面结构和氢键特性的见解,这可能与了解所讨论化合物的性质有关 (Burns & Hagaman, 1993).

对相关化合物(如 2-(3-溴-4-甲氧基苯基)乙酸)的研究提供了分子结构的数据,例如取代基团的取向及其电子效应,可以推断以了解我们感兴趣化合物的类似方面 (Guzei, Gunderson, & Hill, 2010).

化学合成和衍生物

对相关分子的溴化研究(例如 3-甲氧基芴)提供了对可能的合成途径和衍生物形成的见解,这些途径和衍生物形成可能适用于我们的化合物 (Campbell, Andrew, & Hasan, 1969).

对新型稳定荧光团(如 6-甲氧基-4-喹啉酮)的研究说明了类似化合物在生物医学分析中的潜在应用,表明在基于荧光的检测或成像技术中的潜在用途 (Hirano 等,2004).

N-Fmoc 保护的 β2-同氨基酸的制备突出了类似化合物在肽合成中的用途,表明在创建新型肽或蛋白质中的潜在应用 (Šebesta & Seebach, 2003).

生物活性与应用

- 从海洋藻类中分离和表征溴酚,以及它们的抗氧化活性,提供了对溴苯基化合物的潜在生物活性的见解,表明在抗氧化疗法或天然防腐剂中可能的应用 (Li 等,2011).

合成方法和衍生物创建

对芳基卤化物的分子内胺化的研究提供了一种方法,该方法可适用于所讨论化合物的合成或改性,为创建新型衍生物或增强其性能提供了潜在途径 (Noji 等,2012).

复杂的头到侧链环状缩肽的合成,涉及使用类似化合物,表明在新型药物或生物活性化合物的开发中潜在的应用 (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).

作用机制

Target of Action

The primary target of this compound is currently unknown. The compound is a derivative of the Fluoren-9-ylmethoxy carbonyl (Fmoc) group, which is commonly used in peptide synthesis . .

Mode of Action

The exact mode of action of this compound is not well-documented. As a derivative of the Fmoc group, it may interact with biological targets in a similar manner to other Fmoc-protected amino acids. These compounds typically act as building blocks in peptide synthesis, forming peptide bonds with other amino acids .

Biochemical Pathways

Given its structural similarity to other Fmoc-protected amino acids, it may be involved in the synthesis of peptides or proteins . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential role in peptide synthesis, it may influence the structure and function of proteins within the cell . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the Fmoc group is typically removed under basic conditions during peptide synthesis . Therefore, the compound’s activity could be influenced by the pH of its environment.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves the protection of fluorene, bromination of phenylacetic acid, coupling of the protected fluorene with the brominated phenylacetic acid, deprotection of the fluorene, and amidation of the resulting carboxylic acid.", "Starting Materials": [ "Fluorene", "Methanol", "Sodium hydroxide", "Phenylacetic acid", "Bromine", "Acetic acid", "Thionyl chloride", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "Triethylamine", "N,N-Dimethylformamide", "Ethyl acetate", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Fluorene is protected by reaction with methanol and sodium hydroxide.", "Phenylacetic acid is brominated using bromine and acetic acid.", "The protected fluorene is coupled with the brominated phenylacetic acid using thionyl chloride, diisopropylethylamine, and N,N'-dicyclohexylcarbodiimide.", "The fluorene protection is removed using hydrochloric acid and sodium bicarbonate.", "The resulting carboxylic acid is amidated using N-hydroxysuccinimide, triethylamine, and N,N-dimethylformamide.", "The product is purified using ethyl acetate and water." ] } | |

CAS 编号 |

1260605-67-1 |

分子式 |

C23H18BrNO4 |

分子量 |

452.3 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。